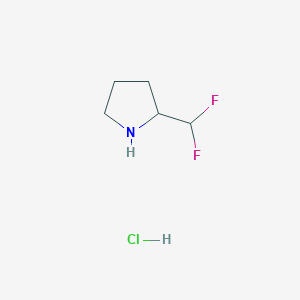

2-(2-Fluorobenzenesulfonamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

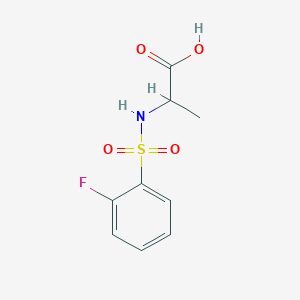

2-(2-Fluorobenzenesulfonamido)propanoic acid is a compound that can be associated with the family of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as derivatizing agents in analytical chemistry. Although the specific compound is not directly discussed in the provided papers, related compounds such as N-fluorobenzenesulfonamide have been studied for their reactivity and selectivity in fluorination reactions .

Synthesis Analysis

The synthesis of related fluorobenzene compounds typically involves reactions with fluorinated benzaldehydes or benzenesulfonic acids. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde with alpha-alanine . Similarly, N-fluorobenzenesulfonamides were prepared with various substituents on their phenyl rings . These methods suggest that the synthesis of 2-(2-Fluorobenzenesulfonamido)propanoic acid could potentially be achieved through analogous reactions involving 2-fluorobenzenesulfonamide and suitable carboxylic acid precursors.

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy . The vibrational wavenumbers and ground-state geometries of these compounds can be optimized and calculated using density functional theory (DFT), with methods such as B3LYP/6-31G* providing good agreement with experimental spectra . This approach would likely be applicable to the analysis of the molecular structure of 2-(2-Fluorobenzenesulfonamido)propanoic acid.

Chemical Reactions Analysis

Fluorobenzene derivatives participate in various chemical reactions, including those that involve the derivatization of amines. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . Although not the same compound, this indicates that 2-(2-Fluorobenzenesulfonamido)propanoic acid could potentially react with amines or other functional groups under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzene derivatives can be quite diverse, depending on the specific substituents and structure of the compound. For instance, derivatives have been used as derivatizing agents for the analysis of biologically relevant amines , and as reagents in enantioselective fluorination reactions . The anticancer activity of these compounds has also been evaluated, with some showing promising results against certain cell lines . These properties suggest that 2-(2-Fluorobenzenesulfonamido)propanoic acid could also exhibit unique physical and chemical characteristics, potentially including biological activity or utility in analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

- Asymmetric Synthesis of Mirror Images of Fluorinated Compounds : Enantiomerically pure 3'-fluorothalidomide was synthesized using a key reaction involving N-fluorobenzenesulfonimide, demonstrating the compound's utility in producing mirror image forms of fluorinated compounds (Yamamoto et al., 2011).

Polymer Science

- Polyaniline Synthesis Using Sulfonamides : Dodecylbenzenesulfonic acid, similar in structure to 2-(2-Fluorobenzenesulfonamido)propanoic acid, was used in the synthesis of polyaniline colloids, highlighting the role of sulfonamide derivatives in polymer science (Shreepathi & Holze, 2006).

Organic Chemistry

- Fine-Tuning Reactivity in Fluorination Reactions : N-fluorobenzenesulfonamide's reactivity and selectivity were fine-tuned in fluorination reactions, indicating the compound's significance in the selective fluorination of organic molecules (Wang et al., 2014).

Biochemistry and Molecular Biology

- Enzyme-Inhibitor Interactions : Studies on human carbonic anhydrases I and II with 4-fluorobenzenesulfonamide revealed insights into enzyme-inhibitor interactions, suggesting potential biochemical applications of related sulfonamide compounds (Dugad & Gerig, 1988).

Spectroscopy and Theoretical Studies

- Anticancer Activity and Vibrational Spectra : The vibrational spectra and anticancer activity of 2-(4-fluorobenzylideneamino) propanoic acid were explored, providing a basis for the study of similar fluorinated compounds (Ruan et al., 2009).

Medicinal Chemistry

- Novel Antitumor Agents Using Sulfonamide Compounds : Research on sulfonamide derivatives for antitumor agents indicates potential medicinal applications of similar compounds (Huang et al., 2001).

Genetics and Protein Engineering

- Genetically Encoded Fluorescent Amino Acids : The biosynthetic incorporation of a fluorophore into proteins at defined sites, using dansylalanine, a compound structurally related to 2-(2-Fluorobenzenesulfonamido)propanoic acid, demonstrates its application in protein studies (Summerer et al., 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWYRRHRYVLKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobenzenesulfonamido)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)